2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrazine derivatives This compound is characterized by its unique structure, which includes a triazolopyrazine core, a chlorophenyl group, and an ethoxyphenyl group
Preparation Methods
The synthesis of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2-ETHOXYPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and various aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the triazolopyrazine core.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2-ETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers study the compound’s effects on different cell lines and microorganisms to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in viral replication or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2-ETHOXYPHENYL)ACETAMIDE include other triazolopyrazine derivatives and compounds with similar functional groups. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: Known for their antiviral and antimicrobial activities.
Thiazole Derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(2-ETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C22H20ClN5O3S |
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Molecular Weight |
469.9 g/mol |
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H20ClN5O3S/c1-2-31-18-6-4-3-5-17(18)25-19(29)13-28-22(30)27-12-11-24-21(20(27)26-28)32-14-15-7-9-16(23)10-8-15/h3-12H,2,13-14H2,1H3,(H,25,29) |
InChI Key |
MPUSVLVYVMJJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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